4-(2,6-dimethylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic core with substituents that modulate its physicochemical and biological properties. The structure includes a 2,6-dimethylphenyl group at position 4, a methyl group at position 5, and a 4-nitrobenzyl moiety at position 2.
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-4-6-13(2)17(12)21-14(3)19-20(18(21)23)11-15-7-9-16(10-8-15)22(24)25/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPPNEMDKWCCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319927 | |
| Record name | 4-(2,6-dimethylphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860789-08-8 | |
| Record name | 4-(2,6-dimethylphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(2,6-dimethylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family known for its diverse biological activities. This article explores its biological activity through various studies, including in vitro and in vivo research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.38 g/mol. The structure features a triazole ring, which is significant for its biological activity. The presence of both dimethylphenyl and nitrobenzyl substituents contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives possess antimicrobial properties. The presence of the nitro group enhances the interaction with microbial targets.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in various assays, suggesting its potential role in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : Triazole compounds are known to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative disorders.
Antimicrobial Activity
A study conducted on a series of triazole derivatives, including our compound, reported effective inhibition against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, highlighting the compound's potential as an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 20 |
| 2 | Escherichia coli | 30 |
| 3 | Pseudomonas aeruginosa | 40 |
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µM, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid (IC50 = 15 µM).
Enzyme Inhibition Studies
Inhibition studies against AChE revealed that the compound acts as a noncompetitive inhibitor with an IC50 value of 0.45 µM. This suggests that it could be beneficial in treating conditions like Alzheimer's disease.
| Enzyme | Inhibitor Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Noncompetitive | 0.45 |
| Butyrylcholinesterase | Competitive | 0.60 |
Case Studies
- In Vivo Metabolism Study : A study involving rats administered with the compound showed significant metabolic pathways including reduction and N-dealkylation. Blood samples analyzed via HPLC revealed pharmacokinetic parameters that suggest moderate bioavailability.
- Neuroprotective Effects : In a model of oxidative stress-induced neurotoxicity, the compound exhibited protective effects on neuronal cells, reducing cell death by approximately 60% at a concentration of 10 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among triazolone derivatives influence their biological activity and physicochemical properties:
Pharmacological Activity
- Anti-Inflammatory and Neuroprotective Effects :
W112 reduces tau hyperphosphorylation and pro-inflammatory cytokines (TNF-α, IL-6) in Alzheimer’s models, attributed to its alkoxy chain enhancing blood-brain barrier penetration . The target compound’s nitrobenzyl group may similarly modulate neuroinflammatory pathways but lacks direct evidence. - Enzyme Inhibition :
GSK2194069 and TVB-2640 inhibit β-ketoacyl-ACP reductase, critical in fatty acid synthesis. The nitro group in the target compound could mimic these effects by interacting with reductase active sites . - Antifungal Activity :
Compounds with thione groups (e.g., ) exhibit antifungal properties via sulfur-mediated interactions. The target compound’s nitro group may instead act as a hydrogen-bond acceptor, altering target specificity .
Physicochemical Properties
- Lipophilicity : The heptyloxy chain in W112 increases logP, favoring CNS uptake, while the nitro group in the target compound may reduce solubility but enhance protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
